

# Arbutamine: A Comprehensive Analysis of its Molecular Structure and Adrenergic Activity

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## Compound of Interest

Compound Name: Arbutamine Hydrochloride

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## Introduction

Arbutamine is a synthetic catecholamine that acts as a potent adrenergic agonist, primarily utilized in pharmacological stress testing to diagnose coronary artery disease.<sup>[1][2][3]</sup> Its unique molecular structure allows it to mimic the physiological effects of exercise by stimulating the cardiovascular system.<sup>[1][2][4]</sup> This in-depth technical guide provides a detailed examination of arbutamine's molecular characteristics, its interaction with adrenergic receptors, and the downstream signaling pathways it activates. The information is presented to support further research and drug development endeavors in the field of cardiovascular pharmacology.

## Molecular Structure and Properties

Arbutamine, with the chemical formula  $C_{18}H_{23}NO_4$ , is structurally classified as a catecholamine.<sup>[1][5]</sup> Its IUPAC name is 4-[(1R)-1-hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol.<sup>[1][6]</sup> The molecule possesses a chiral center, with the (R)-enantiomer being the active form.

Property	Value	Source
Molecular Formula	C18H23NO4	[1][5]
Molecular Weight	317.38 g/mol	[5]
IUPAC Name	4-[(1R)-1-hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol	[1][6]
CAS Number	128470-16-6	[1][6]
PubChem CID	60789	[1]
InChI	InChI=1S/C18H23NO4/c20-15-7-4-13(5-8-15)3-1-2-10-19-12-18(23)14-6-9-16(21)17(22)11-14/h4-9,11,18-23H,1-3,10,12H2/t18-m/s1	[7]
InChIKey	IIRWWTKISYTTBL-SFHVURJKSA-N	[7]
SMILES	Oc1ccc(cc1O)--INVALID-LINK--CNCCCCc2ccc(O)cc2	[7]

## Adrenergic Activity and Receptor Selectivity

Arbutamine's pharmacological effects are mediated through its interaction with adrenergic receptors. It is a non-selective beta-adrenoceptor agonist with some retained activity at alpha-1 adrenergic receptors.[3] This dual activity contributes to its clinical profile, where it increases heart rate and myocardial contractility while mitigating the hypotensive effects sometimes seen with pure beta-agonists.[4]

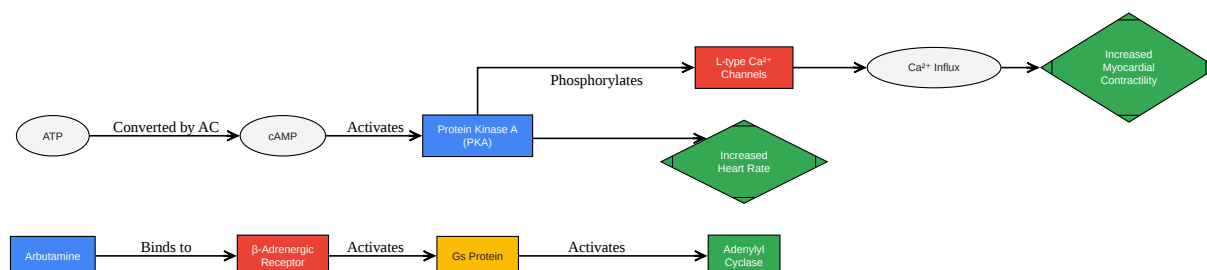
## Quantitative Analysis of Adrenergic Receptor Interaction

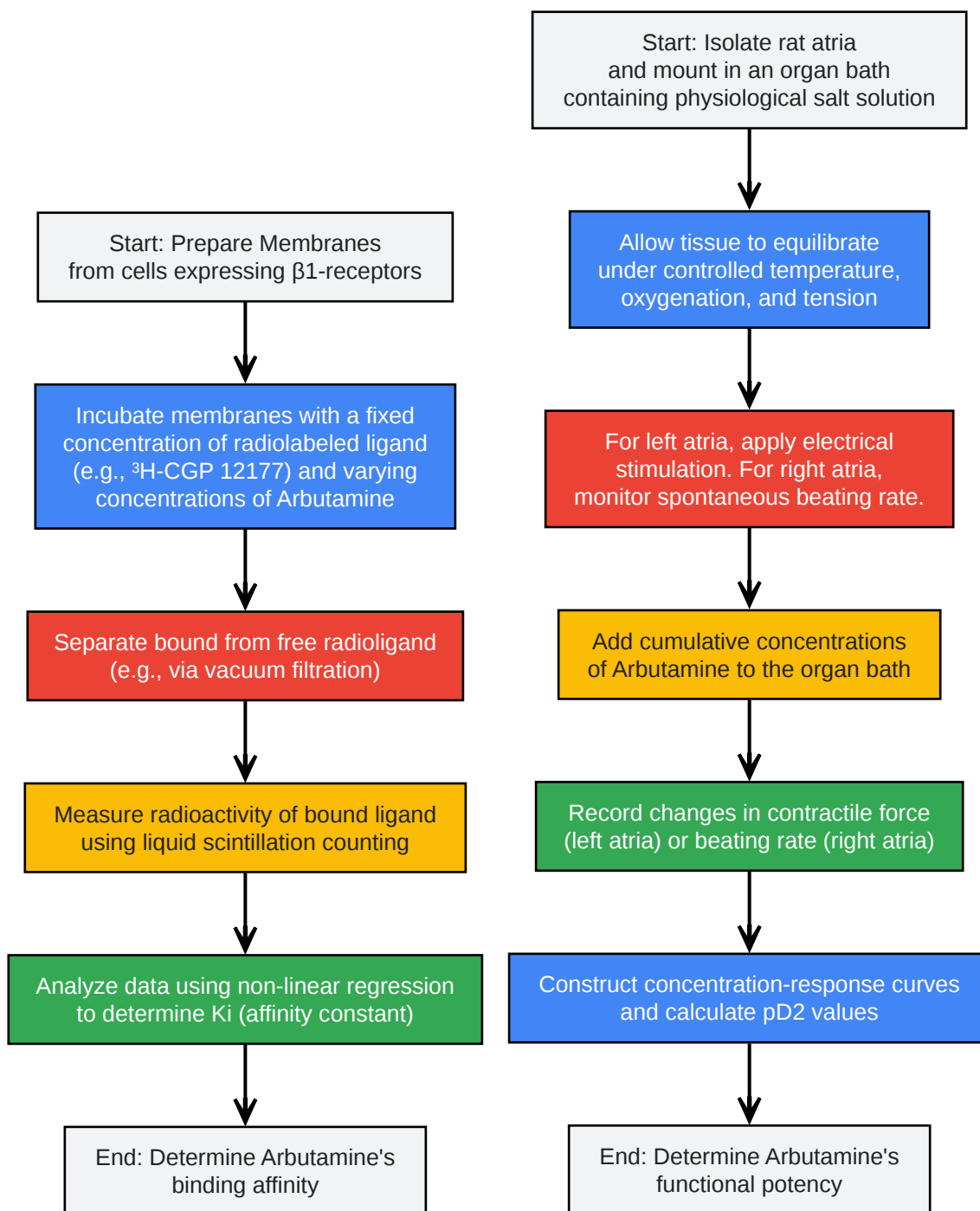
The following table summarizes the quantitative data on arbutamine's activity at different adrenergic receptor subtypes, primarily from a key in-vitro study by Abou-Mohamed et al. (1996).

Parameter	Arbutamine	Isoproterenol (for comparison)	Receptor Subtype	Tissue/Assay	Source
pD2 (-log EC50)	8.45 ± 0.15	8.55 ± 0.02	β1	Electrically stimulated rat left atria (contractile force)	<a href="#">[8]</a>
pD2 (-log EC50)	9.0 ± 0.19	8.82 ± 0.18	β1	Spontaneously beating rat right atria (rate)	<a href="#">[8]</a>
pD2 (-log EC50)	7.9 ± 0.1	8.2 ± 0.1	β2	Guinea pig trachea (relaxation)	<a href="#">[8]</a>
KA (Affinity Constant)	7.32	6.04	β1	Competition binding assays	<a href="#">[8]</a>

## Signaling Pathways

Upon binding to β-adrenergic receptors, arbutamine initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP) levels.





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- To cite this document: BenchChem. [Arbutamine: A Comprehensive Analysis of its Molecular Structure and Adrenergic Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665169#arbutamine-s-molecular-structure-and-its-relation-to-adrenergic-activity]

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